3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenemethanol: is a chemical compound with the molecular formula C12H18O . It is also known by its systematic name 7-Methano-1H-inden-5-ol,3a,4,5,6,7,7a-hexahydrodimethyl-4 . This compound is characterized by its unique structure, which includes a hexahydroindenemethanol core with dimethyl and methano groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenemethanol typically involves the hydrogenation of indene derivatives under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation and high yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts
Substitution: Bromine (Br2), Chlorine (Cl2)
Major Products Formed:
Oxidation: Ketones, Aldehydes
Reduction: Saturated derivatives
Substitution: Halogenated compounds
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenemethanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology: Its structural features allow it to act as a probe for investigating biological processes .
Medicine: In medicine, the compound is explored for its potential therapeutic properties. It is studied for its effects on specific molecular targets and pathways, which could lead to the development of new drugs .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and resins .
Wirkmechanismus
The mechanism of action of 3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenemethanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol
- 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl isobutyrate
Comparison: Compared to similar compounds, 3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenemethanol is unique due to its specific substitution pattern and structural features . These characteristics confer distinct reactivity and stability, making it suitable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
94021-61-1 |
---|---|
Molekularformel |
C13H20O |
Molekulargewicht |
192.30 g/mol |
IUPAC-Name |
(4,5-dimethyl-3-tricyclo[5.2.1.02,6]dec-4-enyl)methanol |
InChI |
InChI=1S/C13H20O/c1-7-8(2)12-9-3-4-10(5-9)13(12)11(7)6-14/h9-14H,3-6H2,1-2H3 |
InChI-Schlüssel |
JWDLWDVSDATNLE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2C3CCC(C3)C2C1CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.